molecular formula C10H12N2O B11910991 (E)-N,N-Dimethyl-3-(pyridin-4-yl)acrylamide

(E)-N,N-Dimethyl-3-(pyridin-4-yl)acrylamide

Cat. No.: B11910991
M. Wt: 176.21 g/mol
InChI Key: OUJFVXCADDEZNU-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N,N-Dimethyl-3-(pyridin-4-yl)acrylamide is an organic compound characterized by the presence of a pyridine ring attached to an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N,N-Dimethyl-3-(pyridin-4-yl)acrylamide typically involves the reaction of 4-pyridinecarboxaldehyde with N,N-dimethylformamide dimethyl acetal. The reaction proceeds through a condensation mechanism, forming the desired acrylamide derivative. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors, automated synthesis systems, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N,N-Dimethyl-3-(pyridin-4-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Reduced amide derivatives.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

(E)-N,N-Dimethyl-3-(pyridin-4-yl)acrylamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-N,N-Dimethyl-3-(pyridin-4-yl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (E)-N,N-Dimethyl-3-(pyridin-3-yl)acrylamide: Similar structure but with the pyridine ring attached at a different position.

    (E)-N,N-Dimethyl-3-(pyridin-2-yl)acrylamide: Another isomer with the pyridine ring attached at the second position.

    N,N-Dimethyl-3-(pyridin-4-yl)propionamide: Lacks the double bond present in the acrylamide moiety.

Uniqueness

(E)-N,N-Dimethyl-3-(pyridin-4-yl)acrylamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

(E)-N,N-dimethyl-3-pyridin-4-ylprop-2-enamide

InChI

InChI=1S/C10H12N2O/c1-12(2)10(13)4-3-9-5-7-11-8-6-9/h3-8H,1-2H3/b4-3+

InChI Key

OUJFVXCADDEZNU-ONEGZZNKSA-N

Isomeric SMILES

CN(C)C(=O)/C=C/C1=CC=NC=C1

Canonical SMILES

CN(C)C(=O)C=CC1=CC=NC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.